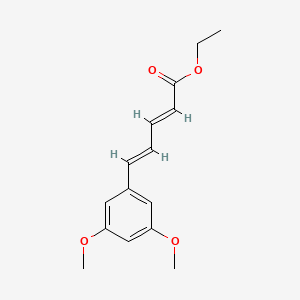
ethyl (2E,4E)-5-(3,5-dimethoxyphenyl)penta-2,4-dienoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (2E,4E)-5-(3,5-dimethoxyphenyl)penta-2,4-dienoate is an organic compound characterized by its unique structure, which includes a penta-2,4-dienoate moiety and a 3,5-dimethoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E,4E)-5-(3,5-dimethoxyphenyl)penta-2,4-dienoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dimethoxybenzaldehyde and ethyl acetoacetate.
Condensation Reaction: The first step involves a condensation reaction between 3,5-dimethoxybenzaldehyde and ethyl acetoacetate in the presence of a base such as sodium ethoxide. This reaction forms an intermediate compound.
Dehydration: The intermediate compound undergoes a dehydration reaction to form the final product, this compound. This step typically requires acidic conditions and elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
Ethyl (2E,4E)-5-(3,5-dimethoxyphenyl)penta-2,4-dienoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated derivatives or other substituted products.
科学的研究の応用
Ethyl (2E,4E)-5-(3,5-dimethoxyphenyl)penta-2,4-dienoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism by which ethyl (2E,4E)-5-(3,5-dimethoxyphenyl)penta-2,4-dienoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
類似化合物との比較
Ethyl (2E,4E)-5-(3,5-dimethoxyphenyl)penta-2,4-dienoate can be compared with similar compounds such as:
Ethyl cinnamate: Similar structure but lacks the dimethoxyphenyl group.
Ethyl (2E,4E)-5-phenylpenta-2,4-dienoate: Similar structure but lacks the methoxy groups on the phenyl ring.
Ethyl (2E,4E)-5-(3,4-dimethoxyphenyl)penta-2,4-dienoate: Similar structure but has methoxy groups at different positions on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
特性
分子式 |
C15H18O4 |
|---|---|
分子量 |
262.30 g/mol |
IUPAC名 |
ethyl (2E,4E)-5-(3,5-dimethoxyphenyl)penta-2,4-dienoate |
InChI |
InChI=1S/C15H18O4/c1-4-19-15(16)8-6-5-7-12-9-13(17-2)11-14(10-12)18-3/h5-11H,4H2,1-3H3/b7-5+,8-6+ |
InChIキー |
ICLNSXQRPARKNE-KQQUZDAGSA-N |
異性体SMILES |
CCOC(=O)/C=C/C=C/C1=CC(=CC(=C1)OC)OC |
正規SMILES |
CCOC(=O)C=CC=CC1=CC(=CC(=C1)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(R)-N-[2-[3,4-Bis[(trimethylsilyl)oxy]phenyl]-2-[(trimethylsilyl)oxy]ethyl]-4-(phenylmethoxy)benzenebutanamine](/img/structure/B13430454.png)



![Methyl 2-ethoxy-1-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B13430492.png)
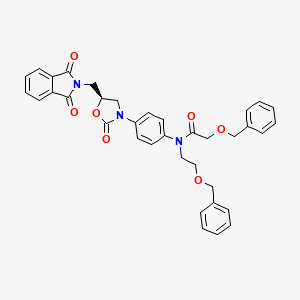
![1-Fluoro-3-[(S)-methanesulfinyl]benzene](/img/structure/B13430498.png)
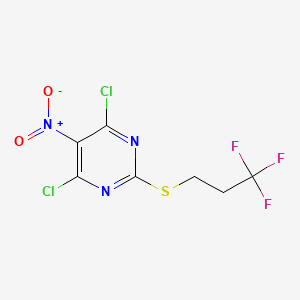


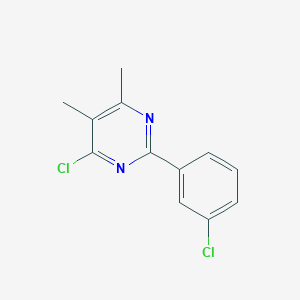
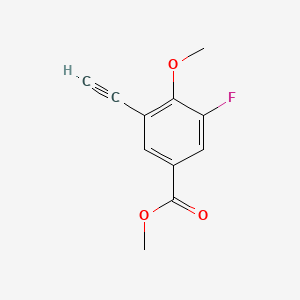
![4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-ethylphenol;hydrobromide](/img/structure/B13430531.png)
![6-[1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yl]oxypyridazin-3-amine](/img/structure/B13430538.png)
